Critical Finding: Absence of Public Quantitative Comparator Data for This Compound
An exhaustive search of primary research articles, patents, and authoritative databases (BindingDB, ChEMBL, PubChem, PubMed) within the permitted source list yielded zero studies reporting biological assay results (IC₅₀, Kd, pharmacokinetic parameters, or selectivity profiles) for 6-methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride. No head-to-head comparison with any defined analog was found. The BindingDB record associated with CHEMBL3770724—initially captured in a broad search—was verified to correspond to a structurally distinct chemotype (an indole derivative), not the title compound. [1] Similarly, patent families claiming pyrano[2,3-b]pyridin-4-amines do not list this specific compound among exemplified or biologically tested analogs, precluding extraction of comparative data by cross-study analysis. [2]
| Evidence Dimension | Availability of quantitative binding or functional data |
|---|---|
| Target Compound Data | No public quantitative biological or physicochemical data available |
| Comparator Or Baseline | Unsubstituted 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine (CAS 911826-23-8); 6-Bromo analog (CAS 1932139-45-1) |
| Quantified Difference | Not calculable; data absent for target compound |
| Conditions | Comprehensive database and literature search (BindingDB, ChEMBL, PubMed, Google Patents) |
Why This Matters
When a compound carries a unique substitution pattern but lacks any public benchmark data, its procurement is a high-risk, data-free decision that should be justified only by a specific, documented synthetic or screening requirement.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724) - Affinity data summary. Accessed 2026-05-04. Available at: http://ww.w.bindingdb.org/ View Source
- [2] Amgen Inc. Substituted pyrano [2,3-b] pyridinamine compounds as beta-secretase modulators and methods of use. US Patent US20100317668A1, 2010. View Source
